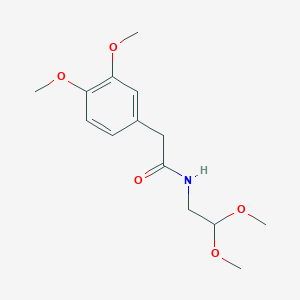
N-(2,2-dimethoxy-ethyl)-3,4-dimethoxyphenylacetamide
Overview
Description
N-(2,2-dimethoxy-ethyl)-3,4-dimethoxyphenylacetamide, also known as this compound, is a useful research compound. Its molecular formula is C14H21NO5 and its molecular weight is 283.33. The purity is usually > 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2,2-dimethoxy-ethyl)-3,4-dimethoxyphenylacetamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This compound is structurally related to Ivabradine, a medication used primarily for treating angina pectoris and heart failure. Understanding the biological activity of this compound can provide insights into its therapeutic potential and safety profile.
Chemical Structure and Properties
The chemical formula for this compound is C₁₄H₂₁NO₅. Its structure features a phenylacetamide moiety with two methoxy groups on the phenyl ring and a dimethoxyethyl substituent. This configuration may influence its pharmacological properties, including solubility and receptor interactions.
| Property | Value |
|---|---|
| Molecular Weight | 281.33 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
| Log P (octanol-water) | Not available |
Antimicrobial Activity
Some derivatives of similar compounds have been tested for antimicrobial efficacy against various pathogens. Studies show that thieno[2,3-d]pyrimidine derivatives exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria . Although direct studies on this compound are lacking, the potential for antimicrobial activity exists based on structural analogs.
Safety and Toxicity
Toxicological assessments of related compounds indicate that this compound may have a favorable safety profile. In studies involving similar compounds, no significant adverse effects were observed at doses below established no-observed-adverse-effect levels (NOAEL) of 600 mg/kg/day . However, further research is necessary to establish specific toxicity parameters for this compound.
Case Study 1: Ivabradine Derivatives
A study examining Ivabradine derivatives highlighted the importance of methoxy substitutions in enhancing bioactivity while reducing cytotoxicity. The findings suggest that modifications similar to those found in this compound could lead to improved therapeutic profiles .
Case Study 2: Structural Analog Studies
Research into structural analogs of this compound has shown promising results in preclinical models. These studies indicate potential applications in treating conditions like hypertension and heart failure due to their ability to modulate ion channels effectively .
Properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5/c1-17-11-6-5-10(7-12(11)18-2)8-13(16)15-9-14(19-3)20-4/h5-7,14H,8-9H2,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYIGDPKFPQSZOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCC(OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














